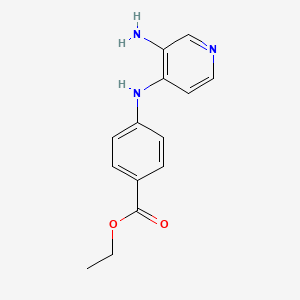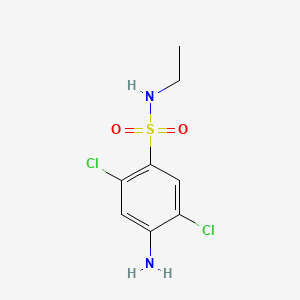
Thorium tricarbide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thorium tricarbide (ThC₃) is an inorganic compound composed of thorium and carbon. It is a member of the thorium carbide family, which includes other compounds such as thorium dicarbide (ThC₂). This compound is known for its unique properties, including high melting points and significant hardness, making it a subject of interest in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Thorium tricarbide can be synthesized through the reaction of thorium metal with carbon at high temperatures. The typical reaction involves heating thorium and graphite in an inert atmosphere at temperatures ranging from 2000°C to 2500°C . The reaction can be represented as:
Th+3C→ThC3
Industrial Production Methods: Industrial production of this compound involves similar high-temperature processes. The thorium metal is often obtained from thorium dioxide (ThO₂) through reduction processes. The high-temperature reaction with carbon is carried out in specialized furnaces designed to handle the extreme conditions required for carbide formation .
Analyse Chemischer Reaktionen
Types of Reactions: Thorium tricarbide undergoes various chemical reactions, including oxidation, reduction, and hydrolysis.
Oxidation: When exposed to air, this compound can oxidize to form thorium dioxide (ThO₂) and carbon dioxide (CO₂).
Reduction: this compound can be reduced back to thorium metal and carbon under specific conditions.
Hydrolysis: In the presence of water, this compound can hydrolyze to produce thorium hydroxide (Th(OH)₄) and hydrocarbons.
Common Reagents and Conditions:
Oxidation: Requires exposure to oxygen or air at elevated temperatures.
Reduction: Typically involves hydrogen gas or other reducing agents at high temperatures.
Hydrolysis: Occurs in the presence of water or moisture.
Major Products Formed:
Oxidation: Thorium dioxide (ThO₂) and carbon dioxide (CO₂).
Reduction: Thorium metal and carbon.
Hydrolysis: Thorium hydroxide (Th(OH)₄) and hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Thorium tricarbide has several scientific research applications due to its unique properties:
Nuclear Energy: this compound is studied as a potential nuclear fuel due to its high melting point and stability.
Material Science: The hardness and thermal stability of this compound make it suitable for use in high-temperature materials and coatings.
Wirkmechanismus
Thorium tricarbide can be compared with other thorium carbides and similar compounds:
Thorium Dicarbide (ThC₂): Thorium dicarbide has a similar structure but contains two carbon atoms per thorium atom.
Uranium Carbides (UC, UC₂): Uranium carbides are similar in structure and properties but contain uranium instead of thorium.
Uniqueness of this compound: this compound’s unique combination of high melting point, chemical stability, and hardness makes it particularly suitable for high-temperature and high-stress applications. Its potential use in thorium-based nuclear fuel cycles also sets it apart from other carbides .
Vergleich Mit ähnlichen Verbindungen
- Thorium dicarbide (ThC₂)
- Uranium carbide (UC)
- Uranium dicarbide (UC₂)
- Plutonium carbide (PuC)
- Plutonium dicarbide (PuC₂)
Eigenschaften
CAS-Nummer |
69553-67-9 |
|---|---|
Molekularformel |
C3H4Th |
Molekulargewicht |
272.10 g/mol |
IUPAC-Name |
carbanide;ethyne;thorium(2+) |
InChI |
InChI=1S/C2H.CH3.Th/c1-2;;/h1H;1H3;/q2*-1;+2 |
InChI-Schlüssel |
CCSMSQWGPSOCSM-UHFFFAOYSA-N |
Kanonische SMILES |
[CH3-].C#[C-].[Th+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethanone, 1,2-diphenyl-2-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B13765821.png)

![Acetamide, N-[3-[[8-(acetylamino)-2-hydroxy-1-naphthalenyl]azo]-2-hydroxy-5-nitrophenyl]-](/img/structure/B13765839.png)










![4,4,6,6-tetramethyl-5H-thieno[2,3-c]pyrrole-2-carbaldehyde](/img/structure/B13765903.png)
